REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([CH3:16])[n:6][cH:7][cH:8][c:9]1[O:10][CH2:11][CH2:12][O:13][CH2:14][CH3:15].[Cl:28][CH2:29][Cl:30].[OH:17][O:18][C:19]([c:20]1[cH:21][c:22]([Cl:23])[cH:24][cH:25][cH:26]1)=[O:27]>>[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([CH:16]=[O:17])[n:6][cH:7][cH:8][c:9]1[O:10][CH2:11][CH2:12][O:13][CH2:14][CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCCOc1ccnc(C)c1OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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CCOCCOc1ccnc(C=O)c1OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |